![molecular formula C10H12N2S B14301209 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine CAS No. 114498-56-5](/img/structure/B14301209.png)
2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes like phosphoinositide 3-kinase.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase by binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to downstream effects on cellular signaling pathways, affecting processes such as cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine: This compound shares a similar thiazole-pyridine structure but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
2-Methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine: Another similar compound with a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.
Uniqueness
2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the tert-butyl group, which can influence its solubility, stability, and interactions with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
114498-56-5 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-tert-butyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h4-6H,1-3H3 |
InChI Key |
JVQXNSAZDKERHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
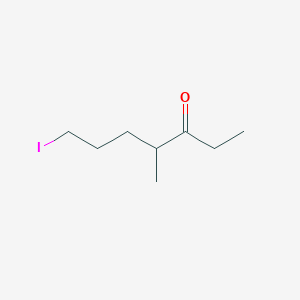
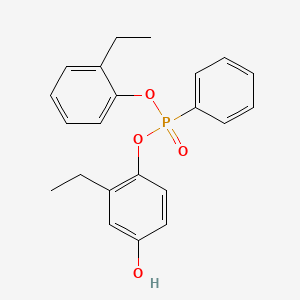
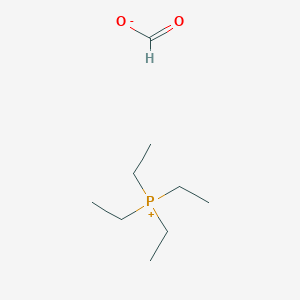


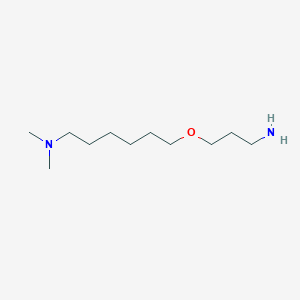
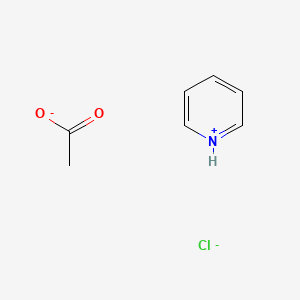
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
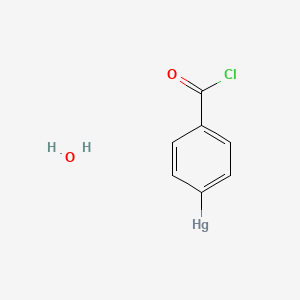
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
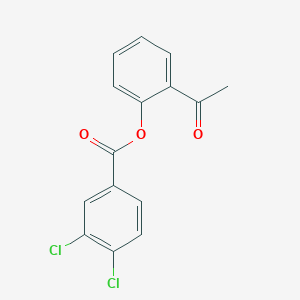
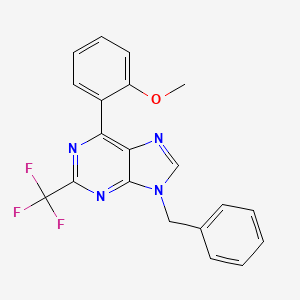
![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
